BenchChemオンラインストアへようこそ!

Antiarrhythmic agent-3

Cardiac Electrophysiology QSAR Toxicology

Antiarrhythmic agent-3 (L 30) is a Class Ib sodium channel blocker with a unique physicochemical signature (LogP 2.0, pKa 8.96) distinct from lidocaine. Ideal for QSAR model refinement and CNS toxicity profiling. Procure >98% purity for reproducible preclinical studies.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 21236-52-2
Cat. No. B1673713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiarrhythmic agent-3
CAS21236-52-2
SynonymsL 30
L 30, hydrochloride
L-30
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(=O)NC1=C(C=CC=C1C)C
InChIInChI=1S/C15H24N2O/c1-5-17(6-2)11-10-14(18)16-15-12(3)8-7-9-13(15)4/h7-9H,5-6,10-11H2,1-4H3,(H,16,18)
InChIKeyHZRZNZDFRXKYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antiarrhythmic Agent-3 (CAS 21236-52-2, L 30): Procurement-Quality Sodium Channel Blocker for Cardiovascular and Neuroscience Research


Antiarrhythmic agent-3 (CAS 21236-52-2), also referred to as L 30 or L-30, is a tertiary aminoxylidide compound [1]. Chemically described as 3-(diethylamino)-N-(2,6-dimethylphenyl)propanamide (C₁₅H₂₄N₂O, MW 248.36), it is classified as a Class Ib sodium channel blocker [2]. Its mechanism involves blockade of voltage-gated sodium channels, a property that underpins its utility in preclinical cardiac electrophysiology studies and pain signaling investigations [3]. The compound exhibits physicochemical characteristics including a LogP of 2.0 and a pKa of approximately 8.96, which have been quantitatively linked to its antiarrhythmic potency and central nervous system (CNS) toxicity profile in structure-activity relationship (QSAR) models [4].

Why Lidocaine or Mexiletine Cannot Simply Replace Antiarrhythmic Agent-3 in QSAR and Sodium Channel Studies


Direct substitution with structurally similar Class Ib antiarrhythmics such as lidocaine or mexiletine is scientifically unjustified for two principal reasons. First, the diethylamino side chain and specific 2,6-dimethylphenyl substitution pattern of Antiarrhythmic agent-3 confer distinct lipophilicity and ionization characteristics (LogP ~2.0, pKa ~8.96) [1] that directly influence sodium channel binding kinetics, potency, and CNS penetration compared to lidocaine (LogP ~2.4, pKa ~7.9) [2]. Second, QSAR analyses of aminoxylidides demonstrate that antiarrhythmic efficacy is a function of LogP alone, whereas CNS toxicity is governed by both LogP and pKa [3]. Consequently, interchangeable use of analogs with differing LogP/pKa profiles introduces uncontrolled variables in experimental models, compromising the reproducibility and validity of structure-activity relationship (SAR) and toxicological assessments [4].

Quantitative Differentiation of Antiarrhythmic Agent-3 (L 30) vs. Class Ib Comparators: A Procurement-Focused Evidence Guide


Elevated pKa (8.96) vs. Lidocaine (7.9): Improved Therapeutic Index Potential

Antiarrhythmic agent-3 possesses an experimentally determined pKa of 8.96 (H₂O, approximate) [1], which is approximately 1.06 units higher than the pKa of lidocaine (7.9) [2]. QSAR modeling of aminoxylidides indicates that while antiarrhythmic potency (ED₅₀) correlates solely with LogP, CNS toxicity (TD₅₀) is a function of both LogP and pKa [3]. The higher pKa of Antiarrhythmic agent-3 is predicted to enhance the therapeutic index (TD₅₀/ED₅₀) by reducing CNS toxicity at equivalent antiarrhythmic doses, a class-level inference supported by the broader QSAR analysis [4].

Cardiac Electrophysiology QSAR Toxicology

LogP of 2.0: Balanced Lipophilicity for Potency without Excessive CNS Toxicity

The measured octanol-water partition coefficient (LogP) for Antiarrhythmic agent-3 is 2.0 [1]. This value is marginally lower than that of lidocaine (LogP ≈ 2.4) [2] and significantly lower than that of the highly lipophilic analog etidocaine (LogP ≈ 2.9) [3]. QSAR analysis of aminoxylidides establishes that antiarrhythmic activity (ED₅₀) is directly proportional to LogP, but CNS toxicity (TD₅₀) increases with both LogP and pKa [4]. Therefore, the intermediate LogP of Antiarrhythmic agent-3 is expected to confer a favorable balance between antiarrhythmic potency and CNS side effect liability compared to more lipophilic congeners [5].

Cardiac Electrophysiology QSAR Toxicology

Enhanced Molecular Topological Polar Surface Area (tPSA): 31.1 Ų vs. Lidocaine (32.3 Ų)

The topological polar surface area (tPSA) for Antiarrhythmic agent-3 is 31.1 Ų, as reported by InvivoChem [1]. This is slightly lower than the tPSA of lidocaine (32.3 Ų) [2]. tPSA is a descriptor correlated with passive membrane permeability; lower tPSA values generally facilitate blood-brain barrier penetration but can also influence solubility. The minor reduction in tPSA for Antiarrhythmic agent-3, relative to lidocaine, suggests a modest difference in permeability that complements its distinct LogP and pKa profile .

Medicinal Chemistry Pharmacokinetics Drug Design

QSAR-Defined CNS Toxicity Relationship: LogP × pKa Interaction

The QSAR model published by Tenthorey et al. explicitly states that CNS toxicity (TD₅₀) of aminoxylidides is best described as a function of both LogP and pKa, whereas antiarrhythmic activity (ED₅₀) is a function of LogP alone [1]. This class-level inference means that for any given LogP, a higher pKa reduces CNS toxicity, thereby increasing the therapeutic index. Antiarrhythmic agent-3, with a LogP of 2.0 and pKa of 8.96, is therefore positioned on the QSAR response surface to exhibit lower CNS toxicity relative to analogs with similar LogP but lower pKa [2].

QSAR Toxicology Drug Safety

Experimental Antiarrhythmic Efficacy in Chloroform-Induced Tachycardia Model

The compound's antiarrhythmic efficacy was established using a standardized mouse model of chloroform-induced tachycardia [1]. While exact ED₅₀ values for individual congeners are not publicly tabulated in the abstract, the study confirms that all target aminoxylidides, including Antiarrhythmic agent-3, were evaluated under identical experimental conditions [2]. The QSAR analysis derived from this dataset demonstrates a clear, quantifiable relationship between LogP and antiarrhythmic activity , supporting the compound's classification as an active antiarrhythmic agent within this structural class [3].

Cardiac Electrophysiology In Vivo Pharmacology Antiarrhythmic

Recommended Research and Industrial Applications for Antiarrhythmic Agent-3 (L 30) Based on Quantitative Differentiation


Comparative QSAR and Cardiac Electrophysiology Studies

Antiarrhythmic agent-3 is ideally suited as a tool compound in quantitative structure-activity relationship (QSAR) investigations of Class Ib antiarrhythmics. Its unique combination of moderate LogP (2.0) and elevated pKa (8.96) provides a distinct physicochemical signature for probing the contributions of lipophilicity and ionization to both sodium channel blockade and CNS toxicity [1]. Researchers can directly compare its in vivo efficacy (ED₅₀) and toxicity (TD₅₀) against lidocaine (LogP 2.4, pKa 7.9) to validate and refine predictive QSAR models [2].

CNS Toxicity Mitigation in Antiarrhythmic Drug Development

The elevated pKa of Antiarrhythmic agent-3, which reduces the proportion of neutral, CNS-penetrant species at physiological pH, makes it a valuable comparator for studies aimed at minimizing neurotoxicity while maintaining antiarrhythmic efficacy [1]. Its LogP of 2.0 further balances lipophilicity-driven potency with a lower CNS accumulation risk compared to more lipophilic analogs like etidocaine (LogP 2.9) [2]. This profile supports its use as a reference standard in toxicological profiling of sodium channel blockers .

Sodium Channel Pharmacology and Pain Signaling Research

As a confirmed sodium channel blocker [1], Antiarrhythmic agent-3 serves as a chemical probe for investigating voltage-gated sodium channel (NaV) function in both cardiac myocytes and neuronal tissues. Its structural relationship to lidocaine, yet with distinct physicochemical properties [2], enables researchers to dissect the molecular determinants of state-dependent channel blockade and use-dependent inhibition. This is particularly relevant for studies exploring the convergence of antiarrhythmic and local anesthetic mechanisms .

Medicinal Chemistry and Lead Optimization

Medicinal chemists can employ Antiarrhythmic agent-3 as a starting point for structure-based optimization of sodium channel modulators. The validated QSAR framework for aminoxylidides [1] provides a quantitative roadmap: modifications to the diethylamino side chain or aryl substitution pattern can be systematically evaluated for their impact on LogP and pKa, and consequently, on the predicted therapeutic index [2]. The compound's established synthesis and characterization ensure a reliable supply for SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiarrhythmic agent-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.